
Sodium ATP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium adenosine triphosphate, commonly known as sodium ATP, is a nucleotide that plays a crucial role in cellular energy transfer. It is composed of adenosine, a ribose sugar, and three phosphate groups. This compound is essential for various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium ATP can be synthesized through enzymatic reactions involving adenosine diphosphate (ADP) and inorganic phosphate. The process typically requires the presence of enzymes such as ATP synthase, which catalyzes the phosphorylation of ADP to ATP.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce ATP. The ATP is then extracted and purified using ion exchange chromatography and other purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium ATP undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation with metal ions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate in the presence of water and enzymes like ATPase.
Phosphorylation: this compound can donate a phosphate group to other molecules, a process catalyzed by kinases.
Complexation: this compound forms complexes with metal ions such as magnesium and calcium, which are essential for its biological activity
Major Products:
Hydrolysis: Adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: Various phosphorylated compounds, depending on the substrate.
Applications De Recherche Scientifique
Sodium ATP is widely used in scientific research due to its role in energy transfer and signal transduction. Some key applications include:
Biochemistry: this compound is used to study enzyme kinetics and energy metabolism.
Cell Biology: It is essential for cell culture studies, particularly in understanding cellular respiration and energy production.
Medicine: this compound is used in treatments for conditions like cardiac arrest and muscle weakness. It is also studied for its potential in drug delivery systems.
Industry: this compound is used in bioluminescence assays to measure cellular ATP levels, which are indicators of cell viability and metabolic activity
Mécanisme D'action
Sodium ATP exerts its effects by hydrolyzing to ADP and inorganic phosphate, releasing energy that is used to drive various cellular processes. The primary molecular target of this compound is the sodium-potassium pump (Na+/K±ATPase), which maintains the electrochemical gradient across cell membranes. This pump transports three sodium ions out of the cell and two potassium ions into the cell for each ATP molecule hydrolyzed .
Comparaison Avec Des Composés Similaires
Adenosine Diphosphate (ADP): A nucleotide that can be phosphorylated to form ATP.
Adenosine Monophosphate (AMP): A nucleotide that can be converted to ADP and then to ATP.
Guanosine Triphosphate (GTP): Another high-energy nucleotide involved in protein synthesis and signal transduction
Sodium ATP’s unique ability to act as a universal energy currency in cells makes it indispensable for life.
Propriétés
Numéro CAS |
15237-44-2 |
|---|---|
Formule moléculaire |
C10H15N5NaO13P3 |
Poids moléculaire |
529.16 g/mol |
Nom IUPAC |
sodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
Clé InChI |
RMJPDRUNCDRUQC-MCDZGGTQSA-M |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)
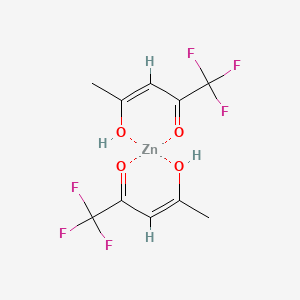
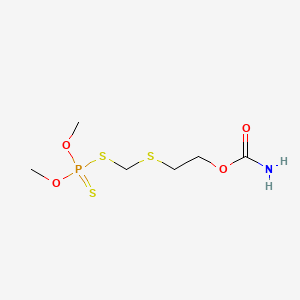
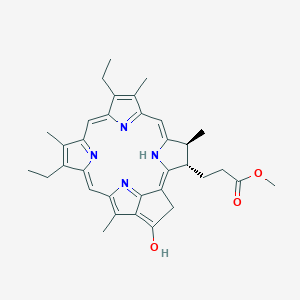
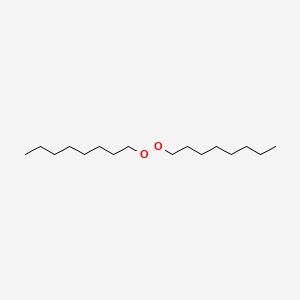
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
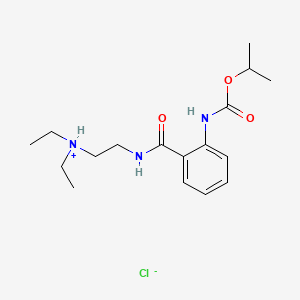

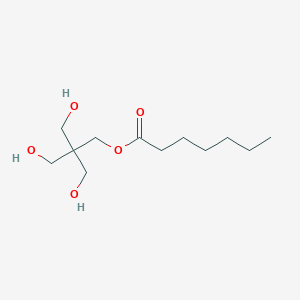
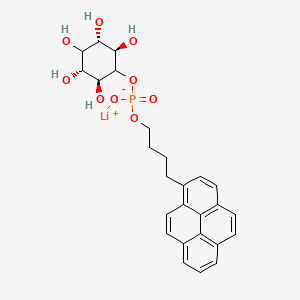
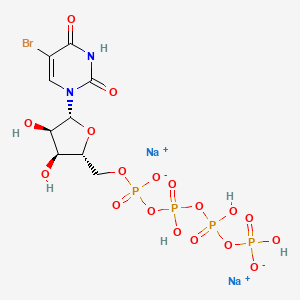
![2-[3-(3-Methylpiperidin-1-yl)propyl]guanidine;sulfuric acid](/img/structure/B15342761.png)
